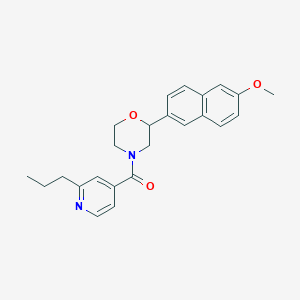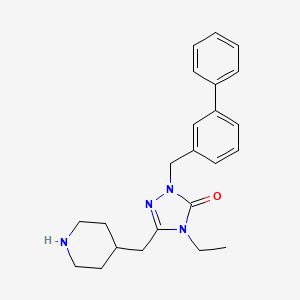
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, also known as PIM-1 kinase inhibitor, is a small molecule compound that has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor works by binding to the ATP-binding site of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells, including leukemia, lymphoma, prostate, and pancreatic cancer cells. In addition, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its specificity for 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, which reduces the potential for off-target effects. However, one limitation of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its low solubility, which can make it difficult to administer at high doses.
Direcciones Futuras
For research on 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in other diseases beyond cancer.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, or 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor, is a small molecule compound that has shown promise as a potential cancer treatment. Its mechanism of action involves the inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, leading to apoptosis and inhibition of tumor growth. While there are advantages and limitations to using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments, future directions for research include the development of more potent and selective inhibitors and the investigation of its potential use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine involves several steps. The first step is the synthesis of 2-(6-methoxy-2-naphthyl)acetic acid, which is then converted to 2-(6-methoxy-2-naphthyl)acetyl chloride. The second step involves the reaction of 2-(6-methoxy-2-naphthyl)acetyl chloride with 4-(2-aminopropyl)morpholine to form the final product.
Aplicaciones Científicas De Investigación
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been extensively studied for its potential use in cancer treatment. 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase is a serine/threonine kinase that is overexpressed in many types of cancer, including leukemia, lymphoma, prostate, and pancreatic cancer. Inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Propiedades
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-propylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-21-14-20(9-10-25-21)24(27)26-11-12-29-23(16-26)19-6-5-18-15-22(28-2)8-7-17(18)13-19/h5-10,13-15,23H,3-4,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZCVWNQPZUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclopropylmethyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5395748.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5395750.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5395756.png)
![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5395762.png)
![N-[3-(4-ethyl-2-methyl-3-oxopiperazin-1-yl)-3-oxopropyl]-N-methylmethanesulfonamide](/img/structure/B5395763.png)
![2'-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B5395769.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5395770.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5395785.png)
![9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5395786.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5395788.png)

![N-[2-({[3-hydroxy-1-(3-methylbenzyl)-2-oxopiperidin-3-yl]methyl}amino)ethyl]acetamide](/img/structure/B5395817.png)
